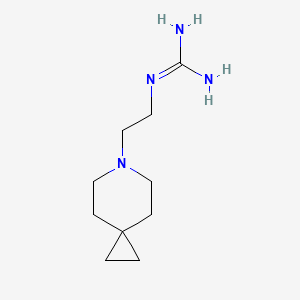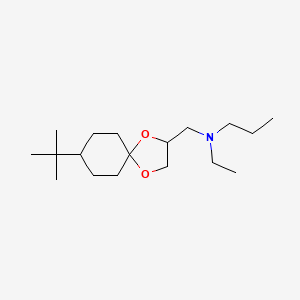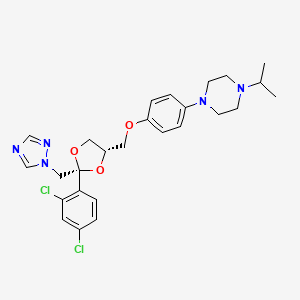
Terconazole
描述
Terconazole is an antifungal drug primarily used in the treatment of vulvovaginal candidiasis . It is classified as a triazole ketal derivative . Terconazole was initially approved by the FDA in 1987 . This drug is available in cream and suppository forms and both have demonstrated high levels of safety, efficacy, and tolerability in clinical trials .
Synthesis Analysis
Terconazole-loaded bilosomes for topical delivery of the drug were prepared using the ethanol injection method . The process involved altering the type of bile salt and edge activator, bile salt amount, and time of sonication .
Molecular Structure Analysis
Terconazole has a molecular formula of C26H31Cl2N5O3 and an average molecular weight of 532.47 . It has two stereocenters, resulting in four possible stereoisomers .
Chemical Reactions Analysis
A stability-indicating ultra-high-performance liquid chromatography method has been developed for the quantitative determination of the terconazole drug substance in the presence of process impurities and degradation products . Terconazole was found to degrade under acidic and oxidative conditions, while it was stable under basic, neutral, photolytic, and thermal conditions .
Physical And Chemical Properties Analysis
Terconazole has a melting point of 126.3 °C (259.34 °F) . The molecular weight of terconazole is 532.462 g/mol . Terconazole is synthesized using two chemical compounds: cis-[2(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl] methyl benzoate and the sodium salt of triazole, created by mixing triazole with sodium hydride .
科学研究应用
Antifungal Applications
Terconazole is primarily known for its antifungal properties. It’s commonly used to treat fungal infections, particularly those caused by Candida species. This makes it a valuable tool in the medical field, especially for treating conditions like vaginal candidiasis .
Cancer Research
Recent studies have shown that Terconazole can increase cytotoxicity in antimitotic drug-treated resistant cancer cells . This is particularly relevant for cells that overexpress P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer cells .
Enhancing the Efficacy of Antimitotic Drugs
Terconazole has been found to enhance the cytotoxicity of antimitotic drugs in P-gp-overexpressing-resistant cancer cells . This suggests that Terconazole could potentially be used in combination with other drugs to improve their effectiveness .
Inhibiting P-glycoprotein (P-gp)
Terconazole exhibits P-gp inhibitory activity . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer cells. By inhibiting P-gp, Terconazole could potentially increase the effectiveness of other drugs .
Inducing G2 Arrest in Cancer Cells
Research has shown that Terconazole can induce G2 arrest in cancer cells . This means it can stop the cell cycle in the G2 phase, preventing the cell from dividing and thus inhibiting the growth of cancer cells .
Increasing Apoptosis in Cancer Cells
Terconazole has been found to increase apoptosis in cancer cells . Apoptosis is a form of programmed cell death, and inducing apoptosis in cancer cells is a common strategy in cancer treatment .
作用机制
Target of Action
Terconazole, an antifungal drug, primarily targets the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
Terconazole exerts its antifungal activity by inhibiting the activity of cytochrome P450 14-alpha-demethylase . This inhibition leads to the accumulation of lanosterol and other methylated sterols, and a decrease in ergosterol concentration . The disruption of ergosterol synthesis affects the normal fungal cell membrane permeability .
Biochemical Pathways
The primary biochemical pathway affected by terconazole is the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14-alpha-demethylase, terconazole prevents the conversion of lanosterol to ergosterol . This disruption leads to an accumulation of 14-alpha-methyl sterols in fungal cells, which alters the cell membrane’s structure and function, thereby inhibiting fungal growth .
Pharmacokinetics
Following intravaginal administration, about 5–16% of terconazole is absorbed into the systemic circulation . The amount of drug absorbed is proportional to the dose, regardless of the dosage form . Absorption is similar in women with or without vulvovaginal candidiasis .
Result of Action
The primary result of terconazole’s action is the inhibition of fungal growth . By disrupting the structure and function of the fungal cell membrane, terconazole leads to a decrease or inhibition of fungal growth . This antifungal activity makes terconazole effective in treating vulvovaginal candidiasis .
Action Environment
The environment in which terconazole is applied can influence its action and efficacy. It’s also worth noting that terconazole may cause birth defects if used in the first trimester .
安全和危害
未来方向
Terconazole has been shown to enhance the cytotoxicity of antimitotic drugs in P-glycoprotein (P-gp)-overexpressing-resistant cancer cells . This suggests that terconazole could potentially be used in the treatment of P-gp-overexpressing-resistant cancer . Another study demonstrated that a terconazole vaginal suppository (80 mg daily for 6 days) was as effective as two doses of oral fluconazole (150 mg) in the treatment of patients with severe vulvovaginal candidiasis . This suggests that terconazole could be a choice for therapy of this disorder .
属性
IUPAC Name |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQLHNBWJLIBQ-OZXSUGGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045498 | |
| Record name | Terconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.16e-02 g/L | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Terconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability. Terconazole and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, which leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration. Depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell leading to a decrease or inhibition of fungal growth. | |
| Record name | Terconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Terconazole | |
CAS RN |
67915-31-5 | |
| Record name | Terconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | terconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Terconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126.3 °C | |
| Record name | Terconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Terconazole?
A1: Terconazole exerts its antifungal activity by selectively inhibiting the fungal cytochrome P-450 enzyme, specifically the 14α-demethylase. [, ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.
Q2: How does the inhibition of 14α-demethylase affect fungal cells?
A2: By inhibiting 14α-demethylase, Terconazole disrupts the production of ergosterol, leading to a depletion of this essential component in the fungal cell membrane. [, ] This depletion compromises the structural integrity and permeability of the membrane, ultimately resulting in fungal cell death. [, ]
Q3: Does Terconazole affect human cells in the same way it affects fungal cells?
A3: Terconazole exhibits a high degree of selectivity for fungal cytochrome P-450 compared to mammalian cytochrome P-450. [] This selectivity is attributed to its stronger and more sustained binding to the fungal enzyme. [] Consequently, Terconazole is significantly less toxic to human cells compared to fungal cells.
Q4: What is the molecular formula and weight of Terconazole?
A4: The molecular formula of Terconazole is C26H31Cl2N5O3, and its molecular weight is 532.47 g/mol. []
Q5: What is the λmax of Terconazole?
A5: The λmax of Terconazole, as determined through spectrophotometric analysis, is 286 nm. []
Q6: What formulation strategies have been explored to improve the delivery and stability of Terconazole?
A7: Several approaches have been investigated, including: * Hydrotropic Solubilization: Using agents like urea to enhance the aqueous solubility of Terconazole. [] * Proniosomal Gels: Incorporating Terconazole into proniosomal gels for sustained topical delivery and enhanced antifungal activity. [, ] * PLGA-Modified Silica Microparticles: Encapsulating Terconazole in these microparticles for improved ocular bioavailability. [] * Cyclodextrin Stabilized Silica/Chitosan Nanoparticles: Utilizing these nanoparticles for enhanced ocular delivery and bioavailability of Terconazole. [] * Lecithin Microemulsion Lipogels: Formulating Terconazole into these lipogels to enhance skin penetration and target skin mycosis. []
Q7: What is known about the absorption of Terconazole following vaginal administration?
A8: Studies indicate that Terconazole is minimally absorbed into the systemic circulation following vaginal administration in the form of creams and suppositories. []
Q8: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of Terconazole?
A9:
In vitro studies: These have focused on determining the minimum inhibitory concentrations (MICs) of Terconazole against various Candida species, including both fluconazole-susceptible and fluconazole-resistant strains. [, , ]* In vivo studies:* Animal models, primarily using rats, have been employed to evaluate the efficacy of Terconazole in treating vaginal candidiasis. [] Additionally, rabbit models have been used to assess the ocular toxicity and bioavailability of Terconazole formulations. [, , ]
Q9: How does the efficacy of Terconazole compare to other antifungal agents?
A10: Clinical trials have consistently demonstrated that Terconazole is highly effective in treating vulvovaginal candidiasis (VVC). [, , , , , , , , , , , , , ] Comparative studies have shown that Terconazole exhibits comparable or superior efficacy to other commonly used antifungal agents such as: * Clotrimazole [, , , , , ] * Miconazole Nitrate [, , , , , ] * Fluconazole [, ] * Isoconazole [] * Tioconazole []
Q10: Is there evidence of resistance to Terconazole among Candida species?
A11: While Terconazole demonstrates potent activity against a broad spectrum of Candida species, there is evidence of reduced antifungal susceptibility, particularly at lower pH levels. [] This reduced susceptibility has been observed in both Candida albicans and Candida glabrata, with a more pronounced effect on C. glabrata. [] Notably, all C. glabrata isolates exhibited a MIC of 1 or less for Terconazole at pH 7, whereas a significant proportion displayed high resistance (MIC > 64) at pH 4. []
Q11: What analytical methods are commonly employed for the characterization and quantification of Terconazole?
A12: Several analytical techniques have been utilized for the analysis of Terconazole: * Ultraviolet-Visible (UV-Vis) Spectrophotometry: This method, particularly when coupled with hydrotropic solubilization techniques, provides a simple and efficient approach for quantifying Terconazole in bulk form. [] * High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for separating and quantifying Terconazole in various matrices. [] * Ultra High-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry (MS), enables the rapid and accurate quantification of Terconazole and its degradation products. [] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC, in conjunction with mass spectrometry (MS), provides a rapid and cost-effective technique for identifying and quantifying Terconazole in biological matrices. []
Q12: What is the general safety profile of Terconazole?
A13: Terconazole is generally well-tolerated, with a low incidence of adverse effects. [, , , , , , , , , , , , ] The most common side effects reported are typically mild and transient, primarily involving local reactions such as: * Burning [, , ] * Itching [, ]
Q13: Have any serious adverse events been associated with Terconazole use?
A13: Although rare, there have been isolated case reports of more severe adverse events, including:
- Systemic Reactions: One case report documented chills, fatigue, chest distress, and abnormal increases in white blood cell count, neutrophil count, C-reactive protein, and procalcitonin levels following Terconazole vaginal suppository use. []
- Fever and Leukocytosis: Another case report described a patient who developed fever, shaking chills, and leukocytosis after using a Terconazole vaginal suppository. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





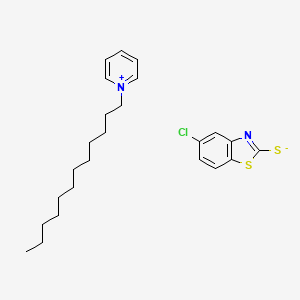
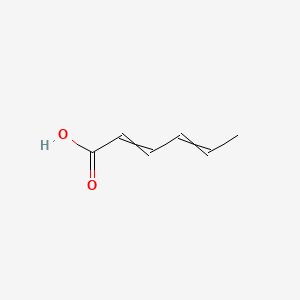


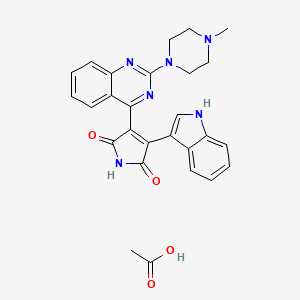
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)


![3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid](/img/structure/B1682163.png)
